molecular formula C5H8ClNO3 B13803126 Chloroacetyl-D-alanine

Chloroacetyl-D-alanine

Cat. No.: B13803126
M. Wt: 165.57 g/mol
InChI Key: HTAQFYLADZNZHZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroacetyl-D-alanine is a derivative of the amino acid alanine, where a chloroacetyl group is attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl-D-alanine can be synthesized through the reaction of D-alanine with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of chloroacetyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly useful in designing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroacetyl-D-alanine is unique due to its specific stereochemistry (D-alanine) and the presence of the chloroacetyl group. This combination allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development .

Properties

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

(2R)-2-[(2-chloroacetyl)amino]propanoic acid

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1

InChI Key

HTAQFYLADZNZHZ-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CCl

Canonical SMILES

CC(C(=O)O)NC(=O)CCl

Origin of Product

United States

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